molecular formula C6H11NO2 B2802179 3-Hydroxy-1-methylpiperidin-2-one CAS No. 33341-99-0

3-Hydroxy-1-methylpiperidin-2-one

Cat. No. B2802179
CAS RN: 33341-99-0
M. Wt: 129.159
InChI Key: PESIJJGWDALPCW-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methylpiperidin-2-one is a reactant for the synthesis of Pyridine derivatives as CDK5 inhibitors, Phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors, Amino phosphite ligands, and Mexiletine enantiomers by nucleophilic aromatic substitution .


Synthesis Analysis

The asymmetric synthesis of an important pharmaceutical intermediate (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (compound 1) from commercially available D-plenylglycinol and delta-valerolactone has been reported . During the alkylation process, the hydroxyl group can be protected or unprotected, resulting in a different consumption of s-BuLi, and leading to a different diastereomeric excess (de) of compound 1 .


Molecular Structure Analysis

The absolute configuration of compound 8, a diastereoisomer of 3-Hydroxy-1-methylpiperidin-2-one, was determined by single-crystal X-ray analysis .


Chemical Reactions Analysis

Reactive chemicals are chemicals that can, under certain conditions, release very large and potentially dangerous amounts of energy . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .


Physical And Chemical Properties Analysis

3-Hydroxy-1-methylpiperidin-2-one has a molecular weight of 129.16 and is an oil at room temperature . It has a melting point of 65-66°C . The compound is fully miscible in water .

Scientific Research Applications

Asymmetric Synthesis

“3-Hydroxy-1-methylpiperidin-2-one” is used in the asymmetric synthesis of an important pharmaceutical intermediate . This process involves the use of commercially available D-plenylglycinol and delta-valerolactone .

Synthesis of Piperidine and Piperidone Derivatives

Piperidin-2-one, a derivative of “3-Hydroxy-1-methylpiperidin-2-one”, is a versatile building block for the synthesis of piperidine and piperidone derivatives . These derivatives have a wide variety of bioactive moieties .

Treatment of Inflammatory Bowel Disease

Some medicines used to treat diseases like inflammatory bowel disease are synthesized using “3-Hydroxy-1-methylpiperidin-2-one” and its derivatives .

Treatment of Neurodegenerative Diseases

“3-Hydroxy-1-methylpiperidin-2-one” and its derivatives are also used in the synthesis of medicines to treat neurodegenerative diseases .

Active Agents Against Benign Prostatic Hyperplasia (BPH) and Prostate Cancer

5-substituted 1-methyl-2-pyridones, which are one kind of piperidone derivative, have been evaluated as active agents against benign prostatic hyperplasia (BPH) and prostate cancer .

Selective Toxicity Towards Malignant Cells and Neoplasms

3, 5-disubstituted-1-methyl-4-piperidones, another kind of derivative, have selective toxicity towards malignant cells and neoplasms .

Synthesis of Pyridine Derivatives as CDK5 Inhibitors

“3-Hydroxy-1-methylpiperidin-2-one” is used as a reactant for the synthesis of pyridine derivatives, which act as CDK5 inhibitors .

Synthesis of Phenylcarbamate Derivatives as Ligands for Nicotinic Acetylcholine Receptors

It is also used in the synthesis of phenylcarbamate derivatives, which act as ligands for nicotinic acetylcholine receptors .

Safety and Hazards

The safety information for 3-Hydroxy-1-methylpiperidin-2-one includes hazard statements H302, H315, H319, H335, which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The focus of future research could be on the development of more efficient and economical approaches for the synthesis of 3-Hydroxy-1-methylpiperidin-2-one and its derivatives.

properties

IUPAC Name

3-hydroxy-1-methylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-4-2-3-5(8)6(7)9/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESIJJGWDALPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-methylpiperidin-2-one

CAS RN

33341-99-0
Record name 3-hydroxy-1-methylpiperidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-1-methyl-1H-pyridin-2-one (11.5 g, 91.91 mmol) and Ru/Al2O3 (2.5 g) in methanol (120 mL) was stirred under hydrogen (10 bar) in a 250-mL pressure reactor for 48 hr at 50° C. The catalyst was removed by filtration and the filtrate was concentrated in vacuo to give the title compound (11.3 g, 90%) as a brown oil: 1H NMR (400 MHz, DMSO delta 3.85-3.82 (m, 1H), 3.28-3.18 (m, 2H), 2.79 (s, 3H), 1.98-1.92 (m, 1H), 1.87-1.81 (m, 1H), 1.75-1.69 (m, 1H), 1.64-1.55 (m, 1H).
Quantity
11.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru Al2O3
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
90%

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